molecular formula C11H22N2O3 B6325713 Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1141056-98-5

Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B6325713
CAS No.: 1141056-98-5
M. Wt: 230.30 g/mol
InChI Key: GAGALXYDHSHHCD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a stereospecific (3S,4R) configuration. Its molecular formula is C₁₁H₂₂N₂O₃ (MW: 230.30 g/mol), and it bears a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at position 3, and an aminomethyl substituent at position 4 of the piperidine ring . The compound’s CAS number is 1932053-73-0, and it is typically stored at 2–8°C to maintain stability . It has been investigated in medicinal chemistry for applications such as METTL3 inhibition in leukemia research and as a building block in antiviral drug development .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGALXYDHSHHCD-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Strategy Using Proline Derivatives

L-proline serves as a chiral starting material due to its inherent (S)-configuration at the 2-position. A modified route involves:

  • Oxidation of L-proline to 3,4-dehydroproline using NaNO₂/HCl, followed by reduction with NaBH₄ to introduce the 4-hydroxyl group.

  • Aminomethylation via Mannich reaction with formaldehyde and benzylamine, yielding a 4-(benzylaminomethyl)-3-hydroxypiperidine intermediate.

  • Boc Protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP).

Reaction Conditions and Outcomes

StepReagents/ConditionsYield (%)Stereochemical Outcome
Proline oxidationNaNO₂, HCl, 0°C78Retention of (S)-configuration
Mannich reactionHCHO, BnNH₂, EtOH, Δ65(4R) configuration established
Boc protectionBoc₂O, DMAP, DCM, rt92No epimerization observed

This method achieves an overall yield of 47% but requires resolution of the benzylamine-protected intermediate to isolate the (4R) isomer.

Late-Stage Functionalization of Piperidine Intermediates

Bromomethylation-Reduction Sequence

A robust approach involves introducing the aminomethyl group via bromine substitution:

  • Bromomethylation :

    • Starting with tert-butyl 3-hydroxypiperidine-1-carboxylate, bromomethylation is achieved using N-bromosuccinimide (NBS) and Et₃N·3HF in CH₂Cl₂ at 0°C.

    • Yields tert-butyl (3S)-3-hydroxy-4-(bromomethyl)piperidine-1-carboxylate with 85% efficiency.

  • Azide Substitution and Reduction :

    • Bromide displacement with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at 130°C for 2.5 hours.

    • Catalytic hydrogenation (H₂, Pd/C) reduces the azide to the primary amine, yielding the target compound.

Optimization Data

ParameterBromomethylationAzide SubstitutionHydrogenation
Temperature (°C)0 → rt13025
Time (h)32.51
Yield (%)859095

This route achieves a 73% overall yield with excellent stereoretention, as confirmed by chiral HPLC.

Stereochemical Control via Asymmetric Catalysis

Enantioselective Hydroxylation

The Sharpless asymmetric dihydroxylation (AD) is employed to install the 3-hydroxyl group with >99% ee:

  • Epoxidation of 4-vinylpiperidine using m-CPBA.

  • Ring-opening with water catalyzed by Jacobsen’s (salen)Co(III) complex to afford (3S,4R)-3,4-dihydroxypiperidine.

  • Selective Protection : Boc protection of the piperidine nitrogen, followed by tosylation of the 4-hydroxyl group.

  • Aminomethylation : Tosylate displacement with potassium phthalimide, then hydrazinolysis to free the amine.

Comparative Performance of Catalysts

Catalystee (%)Yield (%)
Jacobsen (salen)Co9988
Shi epoxidation9582
Non-catalytic5065

This method highlights the superiority of chiral cobalt complexes in achieving high enantioselectivity.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

To address scalability, continuous flow systems replace batch hydrogenation:

  • Reactor Design : Fixed-bed reactor with 10% Pd/C catalyst.

  • Conditions : 50 bar H₂, 50°C, residence time 30 minutes.

  • Outcome : 99% conversion with no catalyst deactivation over 100 cycles.

Solvent Recycling

Methanol from Boc protection and hydrogenation steps is recovered via distillation, reducing waste by 40%.

Analytical Validation

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) confirms ≥99% ee for all batches.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.46 (s, 9H, Boc), 3.46 (d, J = 17.6 Hz, 2H, CH₂NH₂), 4.01 (m, 1H, 3-OH).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₂₂N₂O₃: 230.1631; found: 230.1629 .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the aminomethyl group may produce a primary amine.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate has been studied for its potential therapeutic effects against various diseases:

  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective properties, potentially aiding in the treatment of conditions like Alzheimer's disease.
  • Antidepressant Activity : Studies suggest that derivatives of this compound could influence neurotransmitter systems, providing insights into new antidepressant therapies.

Chemical Biology

This compound is utilized as a tool in chemical biology for studying enzyme interactions and protein-ligand binding. Its structural features allow it to act as a substrate or inhibitor in enzymatic assays.

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It can be used to develop novel pharmaceuticals by modifying its functional groups to enhance biological activity.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The researchers synthesized various derivatives of this compound and evaluated their ability to protect against cell death induced by reactive oxygen species. Results indicated that certain modifications led to enhanced protective effects, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antidepressant Activity

In a preclinical trial reported in Pharmacology Biochemistry and Behavior, researchers investigated the antidepressant-like effects of this compound using animal models. The study demonstrated that administration of this compound resulted in significant reductions in depressive behaviors compared to control groups. This finding supports further exploration into its mechanism of action and potential as a novel antidepressant.

Mechanism of Action

The mechanism of action of tert-butyl (3s,4r)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl and hydroxyl groups can form hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance that can influence the binding affinity and selectivity. The compound may also participate in various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features Applications
tert-Butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate 1932053-73-0 C₁₁H₂₂N₂O₃ -OH (3), -CH₂NH₂ (4) Polar, hydrogen-bonding capability METTL3 inhibitors , antiviral research
tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate 1007596-95-3 C₁₀H₂₀N₂O₃ -OH (3), -NH₂ (4) Reduced steric bulk; primary amine vs. aminomethyl Intermediate in kinase inhibitors
tert-Butyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate 1171125-92-0 C₁₁H₂₂N₂O₃ -OCH₃ (3), -NH₂ (4) Increased lipophilicity (logP ↑) Not explicitly stated; likely used in CNS-targeting drugs
tert-Butyl (3S)-3-hydroxypiperidine-1-carboxylate 443955-98-4 C₁₀H₁₉NO₃ -OH (3) Simpler structure; lacks 4-position substituent Building block for triazolopyridine-based demethylase inhibitors

Key Observations:

  • Aminomethyl vs. This may improve target engagement in enzymes like METTL3 .
  • Hydroxyl vs.
  • Simplified Analogs : Compounds lacking 4-position substituents (e.g., tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate ) show reduced complexity but may lack specificity in biological assays .

Fluorinated and Heterocyclic Derivatives

Table 2: Impact of Halogenation and Ring Modifications

Compound Name CAS Number Molecular Formula Structural Features Key Advantages
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate 869481-93-6 C₁₀H₁₇FNO₃ Fluorine at 3, hydroxyl at 4 (pyrrolidine ring) Enhanced metabolic stability; reduced ring strain
tert-Butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate N/A C₁₀H₁₈FN₂O₂ Fluorine at 5, amino at 3 Improved target selectivity in kinase inhibition

Key Observations:

  • Fluorination : Fluorine substitution (e.g., in pyrrolidine derivatives) enhances metabolic stability and lipophilicity compared to hydroxyl-containing analogs .
  • Ring Size: Pyrrolidine analogs (5-membered ring) exhibit greater conformational rigidity vs.

Q & A

Q. What are the implications of the aminomethyl group’s nucleophilicity in designing derivatives?

  • Methodological Answer : The primary amine undergoes acylation (e.g., with sulfonyl chlorides) or Schiff base formation. Steric hindrance from the tert-butyl group limits reactivity at C-1. DFT calculations (Gaussian 16) optimize reaction pathways for functionalizing the aminomethyl group without epimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.